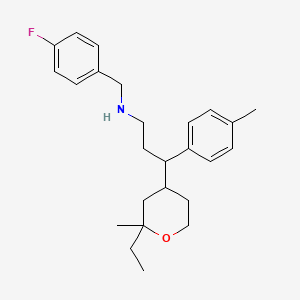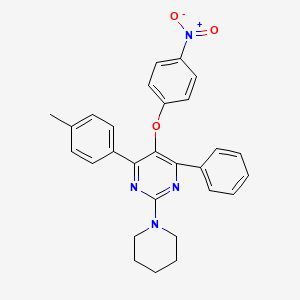![molecular formula C16H14BrN3O2 B5217582 1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as BMS-564929 and has been extensively studied for its use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of BMS-564929 is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a role in cell growth and proliferation, and its inhibition by BMS-564929 may be responsible for its anti-cancer properties.
Biochemical and Physiological Effects
BMS-564929 has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis in cancer cells, and improvement of glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMS-564929 in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer treatments. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of BMS-564929, including:
1. Further investigation of its mechanism of action to better understand its anti-cancer properties.
2. Development of new formulations and delivery methods to improve its bioavailability and efficacy.
3. Exploration of its potential use in the treatment of other diseases, such as neurological disorders.
4. Investigation of its potential use in combination with other anti-cancer agents to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of BMS-564929 involves several steps, including the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde to form 4-(3-pyridinyl)-benzaldehyde. This intermediate compound is then reacted with 2,5-pyrrolidinedione and ammonium acetate to produce BMS-564929.
Applications De Recherche Scientifique
BMS-564929 has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been found to have significant anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, BMS-564929 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(20)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUSUBCENUYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)